5-Lipoxygenase (5-LO) Inhibitory Potency: 15-OxoEDE vs. 15(S)-HEDE Direct Comparison
15-OxoEDE inhibits 5-LO from RBL-1 cells with an IC50 of 55 µM, which is approximately 2-fold higher (i.e., 2-fold less potent) than 15(S)-HEDE [1]. This represents a direct head-to-head comparison conducted within the same experimental system (RBL-1 cell lysate 5-LO assay) [1]. The racemic mixture (±)15-HEDE exhibits an intermediate IC50 of 35 µM in the same assay context, while 15(S)-HEDE specifically achieves IC50 values of 26–27 µM [2]. The oxidation of the 15-hydroxyl to the 15-keto group thus reduces 5-LO inhibitory potency by a factor of approximately 2, providing a clear quantitative distinction for experimental design involving 5-LO pathway modulation.
| Evidence Dimension | 5-LO inhibition IC50 in RBL-1 cell assay |
|---|---|
| Target Compound Data | IC50 = 55 µM |
| Comparator Or Baseline | 15(S)-HEDE: IC50 = 26–27 µM; (±)15-HEDE: IC50 = 35 µM |
| Quantified Difference | 15-OxoEDE is ~2.1-fold less potent than 15(S)-HEDE; ~1.6-fold less potent than (±)15-HEDE |
| Conditions | RBL-1 cell lysate 5-lipoxygenase activity assay (Powell et al. 1992; Cayman Chemical product validation) |
Why This Matters
Investigators requiring a less potent 5-LO inhibitor for partial pathway suppression, or needing to distinguish between the pharmacological effects of the hydroxyl and keto oxidation states in the eicosadienoic acid series, should select 15-OxoEDE over 15-HEDE to achieve the quantitatively defined lower potency.
- [1] Powell WS, Gravelle F, Gravel S. J Biol Chem. 1992;267(27):19233-19241. PMID: 1326548. [Primary data source for 15-OxoEDE and 15(S)-HEDE IC50 in RBL-1 5-LO assay] View Source
- [2] Bertin Bioreagent. (±)15-HEDE Product Data Sheet, CAT N° 37700. [Documents (±)15-HEDE IC50 = 35 µM in the same assay system] View Source
